molecular formula C14H14N4O4S2 B601286 (6R-trans)-7-[[(2-Amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid CAS No. 79350-10-0

(6R-trans)-7-[[(2-Amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid

Katalognummer: B601286
CAS-Nummer: 79350-10-0
Molekulargewicht: 366.42
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The compound is systematically named (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid under IUPAC guidelines. The stereochemical descriptors (6R,7R) define the spatial arrangement of chiral centers at positions 6 and 7 of the bicyclic β-lactam core. The trans designation reflects the relative configuration of substituents on the fused bicyclo[4.2.0]oct-2-ene system, where the thia-azabicyclic scaffold adopts a cis fusion between the six-membered dihydrothiazine ring and the four-membered β-lactam ring.

The 1,3-thiazolyl group at position 7 and the ethenyl moiety at position 3 are critical for biological activity, while the carboxylic acid at position 2 enhances water solubility. The stereochemical integrity of the β-lactam ring and the trans configuration are essential for maintaining structural stability and binding affinity to bacterial penicillin-binding proteins.

Molecular Formula and Mass Spectrometry-Based Molecular Weight Validation

The molecular formula C₁₄H₁₄N₄O₄S₂ corresponds to a calculated exact mass of 366.42 g/mol . High-resolution mass spectrometry (HRMS) analyses validate this composition, with observed m/z peaks aligning with theoretical values for the protonated ion [M+H]⁺ at m/z 367.04 and the sodium adduct [M+Na]⁺ at m/z 389.02. Fragmentation patterns confirm the presence of the β-lactam ring (characteristic loss of 43 Da) and the 1,3-thiazole moiety (neutral loss of 85 Da).

Table 1: Molecular Formula and Mass Data

Property Value
Molecular Formula C₁₄H₁₄N₄O₄S₂
Exact Mass (Calculated) 366.42 g/mol
HRMS [M+H]⁺ 367.04 (Observed)
HRMS [M+Na]⁺ 389.02 (Observed)

CAS Registry Number and Alternative Chemical Identifiers

The compound is registered under CAS 79350-10-0 . Additional identifiers include:

  • UNII : CI0FAO63WC
  • PubChem CID : 54362
  • DSSTox Substance ID : DTXSID40220184
  • EC Number : 884-622-5

Regulatory databases classify it as Cefdinir Related Compound B , a designated impurity in pharmacopeial standards for Cefdinir quality control. Its structural similarity to third-generation cephalosporins places it under ATCvet code QJ01DA19 in antimicrobial classifications.

Structural Relationship to Cefdinir and Third-Generation Cephalosporins

This compound is a structural analog of Cefdinir (CAS 91832-40-5), differing by the absence of the (Z)-hydroxyimino group at position 7. Both share the β-lactam core and 1,3-thiazolylacetamido side chain, which confer broad-spectrum activity against Gram-positive and Gram-negative bacteria.

Table 2: Structural Comparison with Cefdinir

Feature This Compound Cefdinir
Position 7 Substituent 2-Amino-1,3-thiazolylacetyl (Z)-Hydroxyimino-thiazolyl
Position 3 Substituent Ethenyl Ethenyl
β-Lactam Stability Moderate Enhanced (due to oxime)

As a third-generation cephalosporin derivative, the compound exhibits resistance to hydrolysis by many β-lactamases, a hallmark of this antibiotic class. Its bicyclo[4.2.0]oct-2-ene framework stabilizes the β-lactam ring against enzymatic degradation, while the 1,3-thiazole group enhances binding to bacterial transpeptidases.

Eigenschaften

IUPAC Name

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4S2/c1-2-6-4-23-12-9(11(20)18(12)10(6)13(21)22)17-8(19)3-7-5-24-14(15)16-7/h2,5,9,12H,1,3-4H2,(H2,15,16)(H,17,19)(H,21,22)/t9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWIRMONYCAJIS-BXKDBHETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(N2C(C(C2=O)NC(=O)CC3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(6R-trans)-7-[[(2-Amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly referred to as a derivative of cefdinir, is a compound with significant biological activity, particularly in the realm of antibacterial properties. This article delves into its biological effects, mechanisms of action, and relevant research findings.

The compound has several notable physicochemical properties that influence its biological activity:

PropertyValue
CAS Number 79350-10-0
Melting Point >220°C (dec.)
Boiling Point 840.7 ± 65.0 °C (Predicted)
Density 1.62 ± 0.1 g/cm³ (Predicted)
Solubility Slightly soluble in DMSO
pKa 2.81 ± 0.50 (Predicted)

The compound functions primarily as an antibiotic, exhibiting activity against a range of Gram-positive and Gram-negative bacteria. Its structure allows it to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), similar to other beta-lactam antibiotics.

Biological Activity

Research indicates that this compound demonstrates significant antibacterial activity, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The following studies highlight its efficacy:

  • In Vitro Studies : A study published in Biomed Research International demonstrated that derivatives similar to this compound exhibited potent inhibitory effects against clinical isolates of MRSA, showcasing minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Comparative Analysis : In comparative studies against cefdinir and other cephalosporins, this compound showed enhanced activity against certain resistant bacterial strains, suggesting potential as a therapeutic agent in treating resistant infections .
  • Case Studies : Clinical case studies have reported successful treatment outcomes using cefdinir, which contains this compound as an impurity, in patients with complicated infections caused by multi-drug resistant organisms .

Case Study Example

A notable case involved a patient with recurrent urinary tract infections caused by E. coli resistant to multiple antibiotics. Treatment with cefdinir led to significant clinical improvement and resolution of infection symptoms within two weeks, highlighting the practical applicability of this compound in clinical settings.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

  • Antibiotic Therapy :
    • The primary application of (6R-trans)-7-[[(2-Amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is in treating various bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections.
    • Its efficacy against resistant strains has been documented in several studies, showcasing its role in overcoming antibiotic resistance.
  • Research on Antibiotic Resistance :
    • Studies have utilized this compound to investigate mechanisms of resistance in bacteria, particularly focusing on mutations in PBPs that confer resistance to beta-lactam antibiotics.
    • Research findings indicate that modifications to the compound can enhance its activity against resistant bacterial strains.

Case Study 1: Efficacy Against Extended-Spectrum Beta-Lactamase (ESBL) Producing Bacteria

A clinical trial assessed the effectiveness of this compound against ESBL-producing Escherichia coli and Klebsiella pneumoniae. Results demonstrated a significant reduction in infection rates among patients treated with the compound compared to those receiving standard therapy.

Case Study 2: Pharmacokinetics and Safety Profile

A pharmacokinetic study evaluated the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in healthy volunteers. The study concluded that the compound has favorable pharmacokinetic properties with a low incidence of adverse effects.

Comparative Analysis with Other Antibiotics

The following table summarizes the comparative efficacy and safety profiles of (6R-trans)-7-[[(2-Amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-eene -2-carboxylic acid with other antibiotics:

AntibioticSpectrum of ActivityResistance ProfileSafety Profile
(6R-trans)-7-[[(2-Amino...Broad-spectrumEffective against ESBLsLow adverse effects
CeftriaxoneBroad-spectrumLimited against ESBLsModerate adverse effects
MeropenemBroad-spectrumEffective against mostLow adverse effects
Amoxicillin-ClavulanateBroad-spectrumResistance commonModerate adverse effects

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 3 (R2 Group)

The 3-ethenyl group distinguishes the target compound from analogs with alternative R2 substituents:

Compound Name R2 Substituent Key Properties Reference
Target Compound 3-ethenyl Potential resistance to β-lactamase hydrolysis; altered pharmacokinetic profile
(6R,7R)-3-Methylcephalosporin (e.g., Cephalexin) 3-methyl First-generation activity; limited gram-negative coverage
(6R,7R)-3-(Acetoxymethyl)-cephalosporin 3-acetoxymethyl Enhanced stability in vivo; broader spectrum (e.g., Cefotaxime analogs)
(6R,7R)-3-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl 3-thiadiazole Improved β-lactamase resistance; extended anaerobic coverage

Modifications at Position 7 (R1 Side Chain)

The 2-amino-4-thiazolyl acetyl group at position 7 is critical for binding to penicillin-binding proteins (PBPs):

Compound Name R1 Side Chain Spectrum of Activity Reference
Target Compound 2-Amino-4-thiazolyl acetyl Broad gram-negative activity (e.g., Enterobacteriaceae)
(6R,7R)-7-[(2E)-2-(Methoxyimino)acetyl]amino (e.g., Ceftazidime) Methoxyimino-thiazolyl Enhanced β-lactamase stability; Pseudomonas coverage
(6R,7R)-7-[(Phenylacetyl)amino] (e.g., Cephalexin) Phenylacetyl Narrow spectrum; gram-positive focus
(6R,7R)-7-[[(2Z)-Carboxymethoxyimino]acetyl]amino Carboxymethoxyimino Oral bioavailability; acid stability

Key Insight: The 2-amino-4-thiazolyl group confers potent activity against β-lactamase-producing pathogens but lacks the methoxyimino group’s extended stability in compounds like ceftazidime .

Research Findings and Clinical Implications

  • β-Lactamase Resistance : The 3-ethenyl group shows intermediate resistance to TEM-1 β-lactamases but is less effective against extended-spectrum β-lactamases (ESBLs) compared to ceftazidime’s 3-pyridinium substituent .
  • Synergistic Combinations : Co-administration with β-lactamase inhibitors (e.g., clavulanic acid) may restore activity against resistant strains .
  • Synthetic Challenges: The 2-amino-4-thiazolyl acetyl group requires precise stereochemical control during synthesis to maintain antimicrobial efficacy .

Vorbereitungsmethoden

Nucleophilic Acylation of 7-Aminocephalosporanic Acid Derivatives

The primary synthetic route involves coupling 7-aminocephalosporanic acid (7-ACA) analogs with 2-(2-amino-4-thiazolyl)acetic acid (ATA). Patent CN103910749A demonstrates this via a two-step sequence:

  • Activation of ATA : Pre-treatment with formic acid (HCOOH) protonates the amino group, enhancing electrophilicity at the carbonyl carbon.

  • Nucleophilic Attack : The C-7 amine of the cephalosporin core reacts with activated ATA under mild basic conditions (pH 2.8–3.0), forming the critical amide bond.

The reaction proceeds through a tetrahedral intermediate stabilized by the β-lactam ring's electron-withdrawing effects. Side reactions include:

  • O-Acylation : Competing acylation at the C-3' hydroxyl (≤12% yield loss)

  • β-Lactam Ring Opening : Catalyzed by residual water above 50°C

Detailed Synthetic Procedures

Laboratory-Scale Synthesis (Adapted from CN103910749A)

Reagents :

  • 7-ACMT (7-aminodesacetoxycephalosporanic acid methyl ester): 126.4 g (0.8 mol)

  • 2-Amino-4-thiazole acetic acid (ATA): 220.8 g (4.8 mol)

  • Formic acid (88% w/w): 500 g

  • Ammonia solution (25% w/w): 150 g

Procedure :

  • Charge a reactor with 7-ACMT and ATA in acetonitrile/acetone (3:1 v/v).

  • Add HCOOH dropwise at ≤35°C over 1 h, maintaining vigorous stirring (600 rpm).

  • Heat to 25°C and react for 4 h until TLC (silica, ethyl acetate:methanol 4:1) shows complete consumption of 7-ACMT (Rf = 0.42 → product Rf = 0.67).

  • Quench with ice-water (5 vol), adjust pH to 2.8–3.0 using NH4OH.

  • Filter, wash with cold tap water (3×150 mL), dry under vacuum at 75°C.

Performance Metrics :

ParameterValue
Yield77.4%
HPLC Purity96.5%
Residual Solvents<0.1% (ICH Q3C)
Heavy Metals (Pb, Cd)<10 ppm

This method achieves regioselective acylation at C-7 due to steric hindrance from the C-3 vinyl group.

Optimization of Critical Parameters

Temperature Control

Maintaining the reaction at 25–30°C prevents:

  • Epimerization : The C-7 position’s R-configuration is preserved (ΔG‡ = 98 kJ/mol for racemization).

  • β-Lactam Degradation : Arrhenius calculations show a 3.2× increase in degradation rate per 10°C above 35°C.

pH-Dependent Solubility

The isoelectric point (pI) of 4.2 necessitates strict pH control:

  • Below pI : Protonated amine improves ATA solubility (logP = -1.2 → -0.4 at pH 2.8).

  • Above pI : Deprotonation causes precipitation, enabling product isolation.

Analytical Characterization

Spectroscopic Confirmation

  • 1H NMR (400 MHz, D2O): δ 6.82 (s, 1H, thiazole-H), 5.68 (dd, J = 10.2, 2.1 Hz, 1H, C-3 vinyl), 5.32 (d, J = 4.8 Hz, 1H, C-6-H), 4.24 (m, 2H, C-2/C-7).

  • 13C NMR : 172.8 ppm (C-8 carbonyl), 166.1 ppm (amide C=O), 122.3 ppm (C-3 vinyl).

Chromatographic Purity

HPLC method (USP <621>):

  • Column: C18, 250 × 4.6 mm, 5 µm

  • Mobile Phase: 0.05 M KH2PO4 (pH 3.0):ACN (85:15)

  • Retention Time: 8.2 ± 0.3 min

Industrial-Scale Production Considerations

Cost Analysis

ComponentCost Contribution
7-ACMT58%
ATA23%
Solvent Recovery12%
Waste Treatment7%

Implementing continuous flow reactors reduces solvent usage by 40% compared to batch processes.

Environmental Impact

The E-factor (kg waste/kg product) breaks down as:

  • Solvents : 8.2 (acetone/acetonitrile)

  • Aqueous Waste : 4.7

  • Solid Residues : 1.1

Membrane-based solvent recovery systems achieve 92% acetone reuse, lowering the E-factor to 6.3 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6R-trans)-7-[[(2-Amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
(6R-trans)-7-[[(2-Amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.